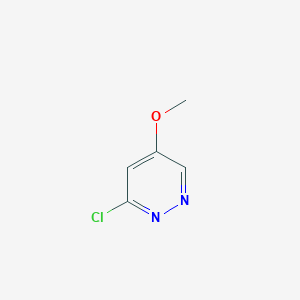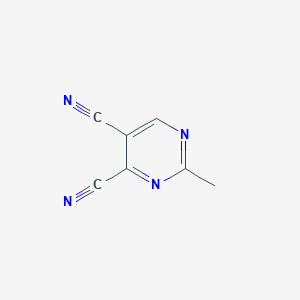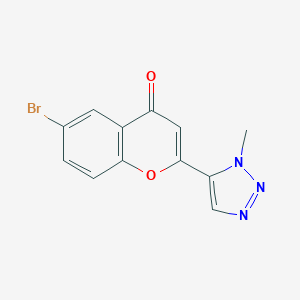
1-Vinylcyclohexanol
Vue d'ensemble
Description
1-Vinylcyclohexanol, also known as VCH, is a cyclic alcohol that is used in various fields, including the production of polymers and resins, as well as in the synthesis of various organic compounds. In recent years, there has been growing interest in the potential scientific applications of this compound due to its unique chemical properties and potential benefits.
Applications De Recherche Scientifique
Synthesis of Cyclohexylideneacetaldehyde and Related Compounds
1-Vinylcyclohexanol was used in the synthesis of cyclohexylideneacetaldehyde and its derivatives. This involved condensing cyclohexanone and methylcyclohexanones with acetylene to create 1-ethinylcyclohexanols, which were then hydrogenated to form 1-vinylcyclohexanols. These compounds were further processed to produce various aldehydes, demonstrating the versatility of this compound in synthetic organic chemistry (Chaco & Iyer, 1960).
Polymerization Catalyst Research
In polymer science, 1-vinylcyclohexene (a related compound) was polymerized using several homogeneous catalytic systems, including group 4 metallocenes and methylaluminoxane. This study highlighted the influence of the catalyst on the structure of the polymers, showcasing the potential of this compound derivatives in polymerization processes (Longo et al., 1998).
Organic Synthesis and Catalysis
This compound has been used in various organic synthesis and catalysis studies. For instance, its role in generating olefins through a reaction with Grignard reagents in the presence of nickel complexes was studied, highlighting a route to compounds with quaternary carbon atoms (Chuit et al., 1977). Additionally, its application in gold-catalyzed carbocyclization of dienyl acetates was researched, providing a method for constructing multifunctionalized 3-vinyl cyclohexanol derivatives (Zhu et al., 2011).
Asymmetric Hydrovinylation and Stereochemistry
The asymmetric hydrovinylation of 1-vinylcycloalkenes was studied, showcasing the regio- and enantioselectivity of this process, which is critical for producing high-purity chiral compounds. This research contributes significantly to the field of stereochemistry and asymmetric synthesis (Page & RajanBabu, 2012).
Application in Cycloaddition Reactions
The role of this compound in cycloaddition reactions was explored, particularly in the synthesis of compounds with bicyclo[2.2.2]octanone carbon skeletons. This research provides a powerful approach for asymmetric synthesis of complex organic structures, such as those found in natural products (Chen et al., 2011).
Safety and Hazards
1-Vinylcyclohexanol is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and eye irritation (Category 2A) . It can also cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Target of Action
1-Vinylcyclohexanol is a tertiary allylic alcohol It is believed to function as a nucleophile in various chemical reactions .
Mode of Action
This compound readily engages in addition reactions with a diverse range of electrophiles, such as aldehydes and ketones . This results in the formation of novel compounds. It can undergo transition-metal-free tandem allylic borylation in the presence of B2 pin (bis(pinacolato)diboron), Cs2CO3, THF, and MeOH to yield triborated product .
Pharmacokinetics
Its physical properties such as boiling point (74 °c/19 mmhg) and density (0942 g/mL at 25 °C) suggest that it may have good bioavailability .
Propriétés
IUPAC Name |
1-ethenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173019 | |
| Record name | Cyclohexanol, 1-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1940-19-8 | |
| Record name | 1-Ethenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Vinylcyclohexyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key chemical reaction involving 1-vinylcyclohexanol mentioned in the research?
A1: The research by [] describes the synthesis of cyclohexylideneacetaldehyde using this compound as a precursor. Specifically, this compound is reacted with phosphorus tribromide to yield β-cyclohexylidenethyl bromide. This bromide is then further modified to eventually produce cyclohexylideneacetaldehyde.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)


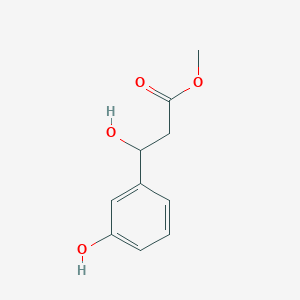


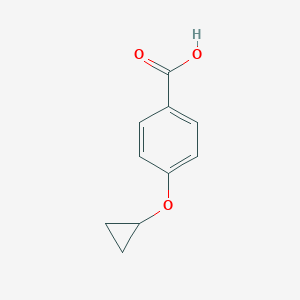
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
